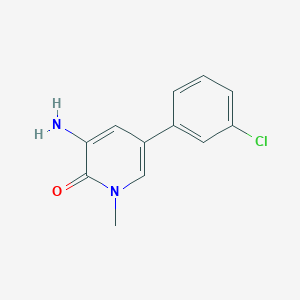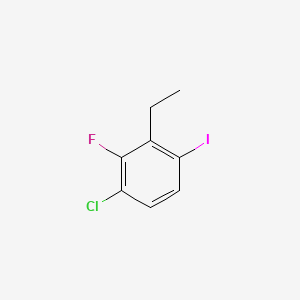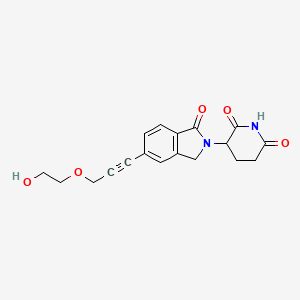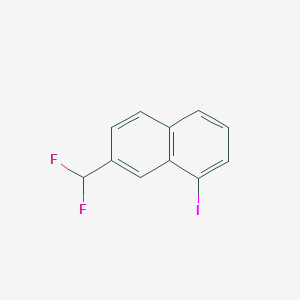![molecular formula C15H22Cl2N2O B14776078 2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776078.png)
2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dichlorobenzyl group, an isopropyl group, and a methylbutanamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the selective ammoxidation of 2,5-dichlorobenzyl chloride, followed by subsequent reactions to introduce the amino and isopropyl groups . The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropyl-3-methylbutanamide may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropyl-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of certain biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,5-Dichlorobenzyl alcohol: Similar to 2,4-dichlorobenzyl alcohol, with applications in pharmaceuticals.
Dichlorobenzamide derivatives: Used in various chemical and pharmaceutical applications.
Uniqueness
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H22Cl2N2O |
|---|---|
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
2-amino-N-[(2,5-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-7-12(16)5-6-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3 |
Clé InChI |
ZXZFTCLYQXPIKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(CC1=C(C=CC(=C1)Cl)Cl)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)
![(3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one](/img/structure/B14776015.png)
![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)

![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)




![9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine](/img/structure/B14776048.png)


![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate](/img/structure/B14776060.png)

